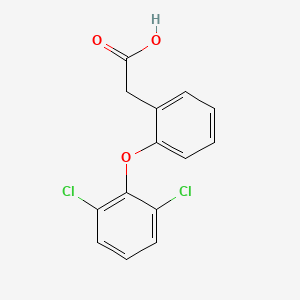
2-(2-(2,6-Dichlorophenoxy)phenyl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, making it a dichlorinated derivative. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid typically involves the reaction of 2,6-dichlorophenol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
化学反应分析
Types of Reactions
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
科学研究应用
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a growth regulator in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can alter the plasticity of cell walls, influence protein production, and increase ethylene production. These effects can lead to changes in cell growth and development, making it useful as a plant growth regulator .
相似化合物的比较
Similar Compounds
2-(2,6-Dichlorophenyl)acetic acid: A closely related compound with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
Diclofenac: A non-steroidal anti-inflammatory drug with a similar chemical structure.
Uniqueness
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of two chlorine atoms on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C14H10Cl2O3 |
|---|---|
分子量 |
297.1 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichlorophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-3-6-11(16)14(10)19-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2,(H,17,18) |
InChI 键 |
JVQZTPJRGAUYCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















